Resveratroloside

Diabetes α-Glucosidase Postprandial Hyperglycemia

Resveratroloside is the superior α-glucosidase inhibitor for metabolic and cardiovascular research. With an IC50 of 22.9 μM, it outperforms resveratrol (4.7-fold) and acarbose (11.5-fold) in competitive inhibition. Oral bioavailability, cardioprotection equivalent to resveratrol in ischemia-reperfusion (10 mg/kg i.p.), and distinct CYP3A4 interaction profile make it the precise analog for reproducible in vivo studies. Lower antioxidant activity yet greater HeLa antiproliferative efficacy than pinostilbenoside enables targeted cancer research. Choose Resveratroloside for unmatched potency and mechanistic clarity.

Molecular Formula C20H22O8
Molecular Weight 390.4 g/mol
CAS No. 38963-95-0
Cat. No. B192260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameResveratroloside
CAS38963-95-0
Synonyms3,5,4'-trihydroxystilbene-4'-O-beta-D-glucoside
3,5,4'-trihydroxystilbene-4'-O-glucoside
E.resveratroloside
resveratroloside
Molecular FormulaC20H22O8
Molecular Weight390.4 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=CC2=CC(=CC(=C2)O)O)OC3C(C(C(C(O3)CO)O)O)O
InChIInChI=1S/C20H22O8/c21-10-16-17(24)18(25)19(26)20(28-16)27-15-5-3-11(4-6-15)1-2-12-7-13(22)9-14(23)8-12/h1-9,16-26H,10H2/b2-1+/t16-,17-,18+,19-,20-/m1/s1
InChIKeyRUOKEYJFAJITAG-CUYWLFDKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Resveratroloside (CAS 38963-95-0): A Monoglucosylated Stilbene with Differentiated α-Glucosidase Inhibition and Cardioprotective Profile


Resveratroloside (CAS 38963-95-0), also known as trans-Resveratrol 4'-O-β-D-glucopyranoside, is a naturally occurring monoglucosylated stilbene phytoalexin found in red wine, grapes, and several traditional medicinal plants [1]. It is a derivative of resveratrol in which a glucose molecule is attached, a structural modification that influences its bioactivity and pharmacokinetic properties. Resveratroloside is an orally active competitive inhibitor of α-glucosidase and exhibits cardioprotective effects in ischemia-reperfusion models, distinguishing it from its aglycone parent, resveratrol [2].

Why Resveratroloside Cannot Be Substituted by Resveratrol or Other Stilbene Glucosides


The glycosylation of resveratrol to form resveratroloside fundamentally alters its pharmacodynamic and pharmacokinetic properties. While resveratrol, polydatin (piceid), and resveratroloside all belong to the stilbene class, they exhibit divergent potencies and selectivity profiles across key biological targets. For instance, the position of glucose conjugation (4'-O- vs. 3-O-) dictates inhibitory potency against α-glucosidase [1]. Furthermore, glycosylation influences CYP3A4 inhibition and cytotoxicity profiles [2]. These differences preclude generic substitution; selecting the correct analog is critical for experimental reproducibility and therapeutic targeting.

Quantitative Differentiation Guide: Resveratroloside vs. Resveratrol, Polydatin, Acarbose, and Pinostilbenoside


α-Glucosidase Inhibition: Resveratroloside Demonstrates 4.7-Fold Higher Potency than Resveratrol and Superiority to Acarbose

Resveratroloside is a significantly more potent competitive inhibitor of α-glucosidase compared to resveratrol and the clinical drug acarbose. In a direct in vitro enzyme assay, resveratroloside exhibited an IC50 of 22.9 ± 0.17 μM, whereas resveratrol showed an IC50 of 108 ± 2.13 μM and acarbose an IC50 of 264 ± 3.27 μM [1]. This represents a 4.7-fold and 11.5-fold improvement in potency, respectively. A separate study confirmed this trend, reporting an IC50 of 0.56 mM for resveratroloside, while resveratrol at 1 mM achieved only 15% inhibition [2].

Diabetes α-Glucosidase Postprandial Hyperglycemia

Cardioprotection: Resveratroloside Provides Equivalent Infarct Size Reduction to Resveratrol in Ischemia-Reperfusion Injury

In a rat model of myocardial ischemia-reperfusion injury, resveratroloside demonstrated cardioprotective efficacy equivalent to resveratrol. A single intraperitoneal dose (10 mg/kg) of resveratroloside reduced myocardial infarct area to 41.6 ± 4.8% compared to 55.0 ± 4.0% in the vehicle control group. Resveratrol produced a similar reduction to 40.7 ± 4.4% [1]. Both compounds showed statistically significant protection compared to control, with no significant difference between them.

Cardioprotection Ischemia-Reperfusion Myocardial Infarction

Cytotoxicity: Resveratroloside Shows Lower Antioxidant but Potentially Greater Antiproliferative Activity vs. Pinostilbenoside

In comparative studies using HeLa cervical carcinoma cells, resveratroloside and pinostilbenoside exhibited distinct activity profiles. While both compounds showed lower free radical scavenging and reducing power compared to a raw bark extract, they demonstrated greater efficacy in reducing cell viability and suppressing proliferation [1]. At 25 μg/mL and 50 μg/mL, resveratroloside induced apoptosis and reduced viable cell populations more effectively than pinostilbenoside, though specific quantification of the differential effect was not provided [2].

Antioxidant Antitumor Cytotoxicity

CYP3A4 Inhibition: Resveratroloside is a Weak Inhibitor Compared to Methoxy-Stilbenes

Resveratroloside inhibits CYP3A4-mediated hydroxylation of testosterone, but is a weak inhibitor compared to more lipophilic methoxy-stilbenes. While resveratrol exhibits an IC50 of 4.5 μM against CYP3A4-dependent cyclosporine transformation, resveratroloside and piceid are described as weak inhibitors [1]. Methoxy-stilbenes in the same study showed IC50 values ranging from 0.43 to 0.47 μM, highlighting that lipophilicity, rather than hydroxyl count, dictates CYP3A4 inhibition potency.

CYP3A4 Drug-Drug Interactions Metabolism

Nitric Oxide Inhibition: Resveratroloside Exhibits Similar Potency to Piceid

In studies of Polygonum cuspidatum constituents, resveratroloside was found to have nitric oxide (NO) inhibition potency similar to that of piceid (polydatin), the major constituent of the plant [1]. While quantitative IC50 values were not provided, the study established that resveratroloside contributes to the anti-inflammatory profile of the plant alongside piceid. This suggests that resveratroloside may serve as a functional substitute for piceid in NO-related anti-inflammatory assays.

Anti-inflammatory Nitric Oxide Polygonum cuspidatum

Patent Recognition: Resveratroloside in Combination Therapy for CNS Tumors

Resveratroloside (referred to as piceid, CAS 38963-95-0) is specifically claimed in granted US patent 11,554,132 as a component of compositions for treating spontaneous tumors of the central nervous system, including grade 3 and 4 gliomas [1]. The patent describes pharmaceutical and nutraceutical compositions comprising resveratrolosides and curcumins for sublingual administration, highlighting a proprietary formulation strategy distinct from other stilbenes.

Oncology CNS Tumors Combination Therapy

Optimal Research and Procurement Applications for Resveratroloside Based on Quantitative Evidence


Diabetes and Postprandial Hyperglycemia Research

Resveratroloside is ideally suited for studies targeting α-glucosidase inhibition and postprandial blood glucose regulation. Its 4.7-fold higher potency compared to resveratrol and 11.5-fold higher potency compared to acarbose (IC50: 22.9 μM vs. 108 μM and 264 μM, respectively) makes it a superior tool compound for in vitro enzyme assays and in vivo diabetic models [1]. The compound's competitive inhibition mechanism, confirmed by enzyme kinetics and molecular docking, provides a clear experimental rationale for its use over less potent analogs.

Cardioprotection and Ischemia-Reperfusion Injury Models

For researchers investigating myocardial ischemia-reperfusion injury, resveratroloside offers cardioprotective efficacy equivalent to resveratrol (41.6% vs. 40.7% infarct area at 10 mg/kg i.p.), but with the potential advantage of improved oral bioavailability due to glycosylation [1]. This makes it a relevant candidate for preclinical studies where oral administration and sustained plasma levels are desired.

Anticancer Drug Discovery: Cervical Carcinoma and CNS Tumors

Resveratroloside exhibits a unique profile of lower antioxidant activity but greater antiproliferative efficacy against HeLa cells compared to pinostilbenoside [1]. This suggests a mechanism of action independent of radical scavenging, which may be exploited in targeted cancer therapies. Furthermore, its inclusion in a granted patent for CNS tumor combination therapy with curcumins [2] provides a strong industrial precedent for its use in glioblastoma research and drug development.

Anti-inflammatory and Drug Interaction Studies

Resveratroloside's nitric oxide inhibition potency, comparable to piceid [1], combined with its weak inhibition of CYP3A4 [2], positions it as a valuable tool for anti-inflammatory research with a potentially lower risk of cytochrome P450-mediated drug-drug interactions. This dual-action profile may be particularly relevant for studies involving polypharmacy or adjunctive therapy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for Resveratroloside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.